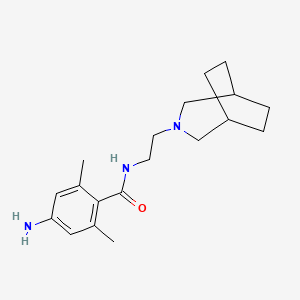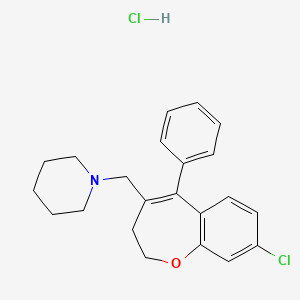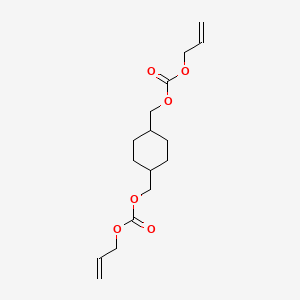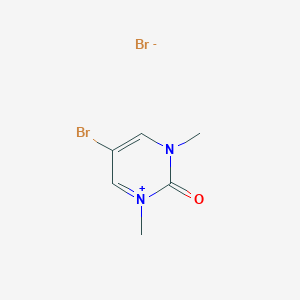
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a bicyclic structure, and dimethyl substitutions. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino group and the bicyclic structure. Common reagents used in these reactions include amines, acids, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- may be investigated for its potential therapeutic properties. Researchers may explore its activity as an enzyme inhibitor, receptor agonist/antagonist, or antimicrobial agent.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- include other substituted benzamides and bicyclic amines. Examples include:
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
- Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl-
Uniqueness
The uniqueness of Benzamide, 4-amino-N-(2-(3-azabicyclo(3.2.2)non-3-yl)ethyl)-2,6-dimethyl- lies in its specific combination of functional groups and structural features. The presence of the bicyclic structure and dimethyl substitutions distinguishes it from other benzamides, potentially leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
39728-53-5 |
|---|---|
Molekularformel |
C19H29N3O |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
4-amino-N-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C19H29N3O/c1-13-9-17(20)10-14(2)18(13)19(23)21-7-8-22-11-15-3-4-16(12-22)6-5-15/h9-10,15-16H,3-8,11-12,20H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
FAHQGAUMLWVNRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CC3CCC(C2)CC3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)





![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

